molecular formula C11H8N2O5 B8653964 methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate

methyl 2-(4-nitro-1H-indol-3-yl)-2-oxoacetate

Cat. No. B8653964
M. Wt: 248.19 g/mol
InChI Key: GEFYSMKUMUGKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947677B2

Procedure details

To a stirred solution of methyl (4-nitro-1H-indol-3-yl)(oxo)acetate from Step A (563 mg, 2.27 mmol) in TFA (25 mL) at 0° C. was added triethylsilane (0.733 mL, 4.54 mmol). After 90 min, the reaction mixture was concentrated in vacuo and the residue was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH:NH4OH—100:0:0 to 95:4.5:0.5, to give the title compound. MS: m/z=235 (M+1).
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
0.733 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6]([C:13](=O)[C:14]([O:16][CH3:17])=[O:15])=[CH:7][NH:8]2)([O-:3])=[O:2].C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O>[NH4+:1].[OH-:2].[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]([CH2:13][C:14]([O:16][CH3:17])=[O:15])[CH2:7][NH:8]2)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
563 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(=CNC2=CC=C1)C(C(=O)OC)=O
Name
Quantity
0.733 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(CNC2=CC=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.